molecular formula C21H19ClN4O2 B2984262 (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methyl-4a,8a-dihydroquinazolin-4(3H)-one CAS No. 364342-36-9

(E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methyl-4a,8a-dihydroquinazolin-4(3H)-one

Cat. No. B2984262
CAS RN: 364342-36-9
M. Wt: 394.86
InChI Key: XFXHYVCAKLRVTI-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methyl-4a,8a-dihydroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research on quinazolinone and quinoline derivatives has shown these compounds to possess significant antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff bases derived from similar core structures have been synthesized and found to exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). These findings suggest that the compound could be explored for its antimicrobial potential, contributing to the development of new antimicrobial agents.

Synthesis and Chemical Transformations

The chemical synthesis and transformations of quinazolinone and related compounds have been extensively studied, providing valuable insights into their chemical behavior and potential applications. For example, the solvolytic transformations of specific isoquinolin-1-one derivatives have led to the synthesis of novel compounds, indicating a pathway for generating diverse derivatives with potentially useful properties (Soetens & Pandit, 1980). Such studies underscore the versatility of these compounds in chemical synthesis, potentially extending to the compound of interest.

Corrosion Inhibition

Quinoline derivatives have also been found to serve as effective corrosion inhibitors. A study on Schiff bases derived from quinoline analogs demonstrated their efficacy in inhibiting mild steel corrosion in hydrochloric acid solution (Prabhu et al., 2008). This application suggests that similar compounds, including the one , might be explored for their corrosion inhibition capabilities, potentially contributing to materials science and engineering.

Anticancer Research

Quinazolinone compounds have been investigated for their anticancer properties. Research into quinazolinone antifolate inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, has revealed that certain derivatives exhibit potent anticancer activity (Marsham et al., 1989). This area of research highlights the potential of quinazolinone derivatives in developing new anticancer therapies, suggesting a similar avenue could be pursued with the compound of interest.

properties

IUPAC Name

3-[(E)-(2-chloro-7-ethoxyquinolin-3-yl)methylideneamino]-2-methyl-4a,8a-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c1-3-28-16-9-8-14-10-15(20(22)25-19(14)11-16)12-23-26-13(2)24-18-7-5-4-6-17(18)21(26)27/h4-12,17-18H,3H2,1-2H3/b23-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXHYVCAKLRVTI-FSJBWODESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C=NN3C(=NC4C=CC=CC4C3=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)/C=N/N3C(=NC4C=CC=CC4C3=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.